Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Overview
Description
“Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate” is a chemical compound with a molecular weight of 324.4 g/mol. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, has been reported in the literature . These compounds have been synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Mechanism of Action
Target of Action
The primary target of Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate is the α-glucosidase enzyme . This enzyme plays a significant role in carbohydrate metabolism, breaking down complex sugars into simpler glucose molecules .
Mode of Action
This compound interacts with α-glucosidase through a competitive inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from attaching and thus inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . The inhibition slows down the breakdown of complex carbohydrates into glucose, which helps control post-prandial hyperglycemia in patients with type 2 diabetes .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in the rate of carbohydrate breakdown. This leads to a reduction in the level of glucose released into the bloodstream after a meal, helping to control blood sugar levels in patients with type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by hydrogen bonds and electrostatic interactions, which stabilize the compound within the enzyme’s active site . Additionally, molecular docking studies have suggested that the compound forms well-oriented conformations with the active site residues, further enhancing its inhibitory activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-glucosidase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating glucose levels within cells . This modulation can impact gene expression related to glucose metabolism and insulin signaling pathways. Furthermore, the compound’s inhibitory effects on α-glucosidase can lead to alterations in cellular metabolism, affecting energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, forming hydrogen bonds and electrostatic interactions that stabilize its conformation within the enzyme . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, the compound’s structure allows it to fit snugly within the enzyme’s active site, enhancing its inhibitory potency . The inhibition of α-glucosidase by this compound can also lead to downstream effects on gene expression, particularly genes involved in glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in modulating glucose metabolism and energy production . These effects are consistent with its role as an α-glucosidase inhibitor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances and alterations in liver enzyme levels . These effects are dose-dependent, with higher doses leading to more pronounced adverse effects . Threshold effects have also been observed, with a specific dosage range required to achieve optimal inhibitory activity without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of complex carbohydrates into glucose . This inhibition can lead to changes in metabolic flux, with reduced glucose levels affecting downstream metabolic processes . Additionally, the compound’s interaction with α-glucosidase can influence the levels of other metabolites involved in glucose metabolism, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s structure allows it to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These interactions are crucial for the compound’s inhibitory activity, as they determine its availability and concentration within target cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with α-glucosidase . The compound’s structure includes targeting signals that direct it to specific cellular compartments, ensuring its effective interaction with the enzyme . Post-translational modifications can also influence the compound’s localization, with specific modifications enhancing its stability and activity within the cytoplasm . These factors are critical for the compound’s biochemical properties and its role as an α-glucosidase inhibitor .
Properties
IUPAC Name |
methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWKAICNDYFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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